1,6-Anhydro-2,4-DI-O-benzoyl-beta-D-galactopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Anhydro-2,4-DI-O-benzoyl-beta-D-galactopyranose is a carbohydrate derivative that belongs to the class of anhydrosugars. This compound is characterized by the presence of an anhydro bridge between the first and sixth carbon atoms of the galactopyranose ring, along with benzoyl groups attached to the second and fourth carbon atoms. It is commonly used in synthetic organic chemistry due to its unique structural features and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Anhydro-2,4-DI-O-benzoyl-beta-D-galactopyranose typically involves the selective activation of the terminal position of a galactopyranose derivative with tosyl chloride, followed by cyclization in basic media . The reaction conditions often include the use of solvents such as dichloromethane and bases like pyridine to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The scalability of the synthesis is achieved by optimizing reaction parameters and using industrial-grade reagents and equipment .
Analyse Chemischer Reaktionen
Types of Reactions
1,6-Anhydro-2,4-DI-O-benzoyl-beta-D-galactopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl groups, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with various functional groups replacing the benzoyl groups .
Wissenschaftliche Forschungsanwendungen
1,6-Anhydro-2,4-DI-O-benzoyl-beta-D-galactopyranose has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1,6-Anhydro-2,4-DI-O-benzoyl-beta-D-galactopyranose involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The anhydro bridge and benzoyl groups contribute to its unique reactivity and binding properties, allowing it to participate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,6-Anhydro-2,3,5-Tri-O-benzoyl-alpha-D-galactofuranose
- 1,6-Anhydro-4-O-benzyl-2-deoxy-3-O-p-toluenesulfonyl-beta-D-galactopyranose
Uniqueness
1,6-Anhydro-2,4-DI-O-benzoyl-beta-D-galactopyranose is unique due to its specific substitution pattern and the presence of an anhydro bridge, which imparts distinct chemical and physical properties. These features make it particularly valuable in synthetic organic chemistry and various research applications .
Eigenschaften
Molekularformel |
C20H18O7 |
---|---|
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
[(1R,2R,3S,4R,5R)-4-benzoyloxy-3-hydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] benzoate |
InChI |
InChI=1S/C20H18O7/c21-15-16(26-18(22)12-7-3-1-4-8-12)14-11-24-20(25-14)17(15)27-19(23)13-9-5-2-6-10-13/h1-10,14-17,20-21H,11H2/t14-,15+,16+,17-,20-/m1/s1 |
InChI-Schlüssel |
FIGCZBXPICHZJV-YNIGFRRXSA-N |
Isomerische SMILES |
C1[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O1)O2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 |
Kanonische SMILES |
C1C2C(C(C(C(O1)O2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.